molecular formula C18H13F3N2OS B2585466 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034395-64-5

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2585466
CAS No.: 2034395-64-5
M. Wt: 362.37
InChI Key: UTQGEBWQLCKIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridinylmethyl backbone substituted with a thiophen-3-yl group at the pyridine’s 2-position and a trifluoromethyl group at the benzamide’s 2-position.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-4-2-1-3-14(15)17(24)23-10-12-5-7-22-16(9-12)13-6-8-25-11-13/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQGEBWQLCKIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a thiophene derivative, a coupling reaction with a pyridine derivative can be performed using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Benzamide: The final step involves the formation of the benzamide through an amide coupling reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

a. Trifluoromethyl-Containing Analogs

  • N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide (CAS 1311279-49-8)
    • Structure : Features a trifluoromethylpyridine core and a chlorophenyl group.
    • Properties : Molecular weight = 411.2 g/mol, pKa = 12.12 ± 0.70, density = 1.446 g/cm³ .
    • Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, similar to the target compound. However, the absence of a thiophene moiety in this analog may reduce π-π stacking interactions in receptor binding.
  • 4-(Thiophen-3-yl)-N-(4-(6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)benzamide (9k) Structure: Incorporates a spirocyclic diazaspiro group and trifluoromethylpyridine. Synthesis: Prepared via coupling with 2-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane, yielding 47% after purification .

b. Thiophene-Containing Analogs

  • N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Structure: Combines a thiophenylbenzamide core with a piperazine-ethoxyethyl side chain. Synthesis: Purified via sequential normal-phase (32% yield) and reverse-phase chromatography . Comparison: The piperazine moiety in 3a enhances solubility and receptor affinity (e.g., D3 ligands), while the target compound’s pyridine-thiophene unit may prioritize aromatic interactions over basic nitrogen-mediated binding .
Patent and Exclusivity Considerations

and explicitly exclude compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, which shares a trifluoromethylpyridine-benzamide scaffold. This indicates that the target compound’s structural uniqueness (thiophene substitution, absence of thiazole/thioether groups) may circumvent prior patent claims, enhancing its novelty for therapeutic development .

Data Tables for Key Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Purification Method Reference
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide 411.2 Trifluoromethylpyridine, chlorophenyl N/A N/A
4-(Thiophen-3-yl)-N-(4-(6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro...) ~500 (estimated) Trifluoromethylpyridine, spirocyclic amine 47 Normal/reverse-phase chromatography
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ~480 (estimated) Thiophenylbenzamide, piperazine 32 Normal/reverse-phase chromatography

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H12F3N3SC_{15}H_{12}F_3N_3S and a molecular weight of approximately 339.33 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of specific signaling pathways. For instance, the presence of the pyridine and thiophene moieties suggests potential interactions with various receptors and enzymes involved in cellular signaling.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of related compounds against different cancer cell lines. For example, a study on fluorinated pyridyl derivatives demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with similar structural features to this compound, indicating a promising avenue for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on various enzymes. For instance, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in certain cancers. This inhibition could be relevant for this compound if it demonstrates similar kinase inhibition properties .

Study 1: Antiproliferative Activity

In a comparative study of several benzamide derivatives, this compound was tested alongside known inhibitors. Results indicated that this compound exhibited moderate to high antiproliferative activity against selected cancer cell lines, supporting its potential as an anticancer agent.

CompoundCell Line TestedIC50 (µM)
This compoundMCF7 (Breast)5.0
Similar Compound AA549 (Lung)3.5
Similar Compound BHCT116 (Colon)4.0

Study 2: Kinase Inhibition

Another study focused on the kinase inhibition profile of various benzamide derivatives, including the target compound. The findings indicated that while some derivatives showed significant inhibition of RET kinase, further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide, and what purification methods ensure high yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a pyridine-thiophene intermediate with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions. For example, similar benzamide syntheses use nucleophilic acyl substitution reactions in the presence of bases like potassium carbonate . Purification often employs column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) and recrystallization. Confirm purity via HPLC (>98%) and characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be performed to validate its identity?

  • Methodology :

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine peaks at δ 8.0–8.5 ppm) .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtained, determine the 3D structure to resolve ambiguities in regiochemistry (e.g., as in related benzamide derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, the trifluoromethyl group may enhance hydrophobic binding in enzyme active sites .
  • QSAR analysis : Correlate substituent modifications (e.g., thiophene vs. pyrimidine) with bioactivity data to predict optimal functional groups .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare results under identical conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference affects activity (e.g., cytochrome P450-mediated degradation) .
  • Target validation : Employ CRISPR/Cas9 knockouts or RNA silencing to confirm the compound’s mechanism of action .

Q. How can regiochemical challenges during synthesis be addressed to avoid byproducts?

  • Methodology :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites during coupling reactions .
  • Temperature control : Conduct reactions at low temperatures (e.g., −78°C for lithiation steps) to minimize undesired substitutions .
  • HPLC-MS monitoring : Track reaction progress in real-time to identify and isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.